Dehydrostephanine

Anti-inflammatory Nitric oxide inhibition Macrophage immunomodulation

Dehydrostephanine (CAS 76907-76-1) is a 6a,7-dehydroaporphine alkaloid with the systematic name 1,2-methylenedioxy-8-methoxydehydroaporphine, molecular formula C19H17NO3, and molecular weight 307.34 g/mol. First isolated and structurally characterized from Stephania kwangsiensis root tubers in 1980, it belongs to the tetrahydroisoquinoline alkaloid superclass and has been subsequently identified in multiple Stephania species including S.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
CAS No. 76907-76-1
Cat. No. B1214531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrostephanine
CAS76907-76-1
Synonyms1,2-methylenedioxy-8-methoxydehydroaporphine
dehydrostephanine
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C5C=CC=C(C5=CC1=C24)OC)OCO3
InChIInChI=1S/C19H17NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8-9H,6-7,10H2,1-2H3
InChIKeyWQXYOCWRQTXKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrostephanine (CAS 76907-76-1): Structural and Pharmacological Baseline for Scientific Procurement


Dehydrostephanine (CAS 76907-76-1) is a 6a,7-dehydroaporphine alkaloid with the systematic name 1,2-methylenedioxy-8-methoxydehydroaporphine, molecular formula C19H17NO3, and molecular weight 307.34 g/mol [1]. First isolated and structurally characterized from Stephania kwangsiensis root tubers in 1980, it belongs to the tetrahydroisoquinoline alkaloid superclass and has been subsequently identified in multiple Stephania species including S. venosa, S. micrantha, S. cepharantha, and S. longa [2]. Unlike its saturated analog (–)-stephanine, dehydrostephanine possesses a 6a,7-double bond that constrains the biphenyl-like aporphine framework into a planar conformation, fundamentally altering its receptor recognition profile relative to tetrahydroaporphine congeners [3].

Why In-Class Aporphine Alkaloids Cannot Substitute for Dehydrostephanine in Research and Screening


Despite sharing the aporphine skeleton with numerous Stephania-derived alkaloids, dehydrostephanine cannot be interchanged with its closest structural analogs because the 6a,7-dehydro modification and 1,2-methylenedioxy-8-methoxy substitution pattern generate a pharmacophore with fundamentally divergent receptor selectivity [1]. Critically, (–)-stephanine (the saturated analog) exhibits >1.5-fold weaker anti-inflammatory potency in head-to-head testing and shows no measurable affinity for alpha-2 adrenoceptors, whereas dehydrostephanine is the most potent alpha-2 ligand among ~30 tetrahydroisoquinolines tested [2][3]. Similarly, dehydrocrebanine—a 6a,7-dehydroaporphine differing only by the absence of the 8-methoxy group—demonstrates 1.75-fold lower antimalarial potency than dehydrostephanine [4]. These quantitative differences, rooted in discrete structural features, preclude generic substitution across inflammation, cardiovascular, and anti-infective research applications.

Dehydrostephanine Quantitative Differentiation Evidence Versus Closest Analogs


Anti-Inflammatory NO Inhibition: Dehydrostephanine vs (–)-Stephanine Head-to-Head in RAW264.7 Macrophages

In a direct head-to-head comparison using LPS-activated RAW264.7 murine macrophages, dehydrostephanine exhibited significantly greater potency in suppressing nitric oxide (NO) secretion than its saturated analog (–)-stephanine. Dehydrostephanine achieved a half-maximal NO inhibitory concentration (IC50) of 26.81 ± 0.25 μM, whereas (–)-stephanine failed to reach 50% inhibition at the highest concentration tested, yielding an IC50 > 40 μM [1]. Furthermore, dehydrostephanine at 20–80 μM significantly reduced LPS-induced production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner, demonstrating broad-spectrum suppression of pro-inflammatory mediators beyond NO alone [1]. Cell viability assessed by MTT assay confirmed that these anti-inflammatory effects occurred at non-cytotoxic concentrations [1].

Anti-inflammatory Nitric oxide inhibition Macrophage immunomodulation

Antimalarial Potency: Dehydrostephanine vs Dehydrocrebanine – 1.75-Fold Superiority Against Plasmodium falciparum

In a comparative antimalarial screening study of 14 compounds from four medicinal plant species, the two 6a,7-dehydroaporphine alkaloids—dehydrostephanine and dehydrocrebanine—were identified as the most potent antiplasmodial agents. Dehydrostephanine exhibited an IC50 of 40 ng/mL against Plasmodium falciparum, which was 1.75-fold more potent than dehydrocrebanine (IC50 = 70 ng/mL) tested under identical conditions [1]. The structural difference between these two dehydroaporphines lies in the 8-methoxy substitution on ring D, which is present in dehydrostephanine but absent in dehydrocrebanine, suggesting that this seemingly minor structural variation drives a meaningful potency difference [1].

Antimalarial Antiplasmodial 6a,7-dehydroaporphine alkaloid

Alpha-2 Adrenoceptor Binding: Dehydrostephanine as the Most Potent Ligand Among ~30 Tetrahydroisoquinolines

In a comprehensive screen of approximately 30 tetrahydroisoquinoline (THIQ) alkaloids for affinity to rat brain alpha-1 and alpha-2 adrenoceptors, dehydrostephanine (DHS) emerged as the most potent displacer of [3H]clonidine binding to alpha-2 adrenoceptors, with a Ki value of 1.25 × 10⁻⁶ mol/L (1.25 μM) [1]. In striking contrast, l-stephanine (l-STP) and xylopine (XLP)—two structurally related aporphines—exhibited no measurable affinity for alpha-2 adrenoceptors whatsoever, despite showing moderate alpha-1 affinity (Ki = 2.8 × 10⁻⁷ and 6.5 × 10⁻⁷ mol/L, respectively) [1]. The alpha-2/alpha-1 selectivity ratios for l-stephanine and xylopine were calculated at 357 and 154, respectively, confirming their exclusive alpha-1 selectivity, whereas dehydrostephanine possesses a dual alpha-1/alpha-2 binding profile (alpha-1 Ki = 4.7 × 10⁻⁷ mol/L; alpha-2 Ki = 1.25 × 10⁻⁶ mol/L) [1][2]. In functional tissue assays, dehydrostephanine suppressed clonidine-mediated inhibition of electrically stimulated twitch response in rat vas deferens with a pA2 value of 5.36, an effect shared only with berbamine (pA2 = 5.49) among nine THIQ alkaloids tested [2].

Alpha-2 adrenoceptor Receptor binding affinity Neuropharmacology

Antiarrhythmic Efficacy in Chloroform-Induced Ventricular Fibrillation Model: Dehydrostephanine as a Structurally Distinct Scaffold

In a systematic structure-activity relationship study of 19 aporphine derivatives evaluated in the CHCl3-induced ventricular fibrillation (VF) mouse model, dehydrostephanine (designated compound 4a) was one of six derivatives that displayed significant antiarrhythmic effects [1]. The study used crebanine, isocorydine, and stephanine as lead scaffolds, with dehydrostephanine representing the dehydrogenation product of the stephanine series. While the bromo-substituted crebanine derivative 2b emerged as the most advanced candidate (7.5 mg/kg significantly reduced VF incidence, p < 0.05; LD50 = 59.62 mg/kg in mice), dehydrostephanine demonstrated that dehydrogenation at the 6a,7-position generates an active antiarrhythmic chemotype distinct from the N-substituted and ring-opened derivatives that dominated the potency rankings [1][2]. The structural activity analysis indicated that antiarrhythmic efficacy in this series is modulated by the C-1,C-2-methylenedioxy group on ring A, restricted ring B conformation, N-quaternization of ring B, stereochemistry at 6a, and the 8-, 9-, 10-methoxy substitution pattern on ring D—features that collectively differentiate dehydrostephanine from both more potent (but more toxic) crebanine derivatives and less active stephanine analogs [1].

Antiarrhythmic Ventricular fibrillation Aporphine SAR

Synthetic Accessibility via Dehydrogenation of Stephanine: A Well-Characterized Derivatization Pathway

Dehydrostephanine is accessible via a defined semisynthetic route: iodine (I2) oxidation of (–)-stephanine (compound 3) in ethanol, which introduces the 6a,7-double bond to yield the planar dehydroaporphine skeleton [1]. This transformation has been structurally confirmed through comprehensive spectral analysis (1H-NMR, 13C-NMR, IR, MS) performed on dehydrostephanine isolated from Stephania cepharantha seeds cultivated in Japan [1]. The well-characterized dehydrogenation chemistry provides a reproducible derivatization entry point that is not available for many other aporphine members. In contrast, the alternative route—total synthesis—has not been reported for dehydrostephanine, distinguishing it from more synthetically tractable aporphines such as l-tetrahydropalmatine, for which multiple total synthesis approaches exist [2]. For procurement purposes, this means dehydrostephanine is primarily sourced through natural product isolation from Stephania species, and quality control should confirm the characteristic 6a,7-dehydroaporphine UV and MS signature rather than the tetrahydroaporphine pattern [1][2].

Natural product semisynthesis Iodine oxidation Dehydroaporphine derivatization

Dehydrostephanine Application Scenarios Based on Verified Differential Evidence


Macrophage-Centered Inflammatory Disease Screening Panels (Superior to (–)-Stephanine)

Dehydrostephanine should be prioritized over (–)-stephanine in any screening panel targeting macrophage-mediated inflammation, based on the head-to-head IC50 advantage in NO suppression (26.81 μM vs >40 μM) and its demonstrated capacity to simultaneously reduce TNF-α, IL-1β, and IL-6 at 20–80 μM in LPS-activated RAW264.7 cells [1]. This multi-cytokine suppression profile, validated by MTT cell viability controls, positions dehydrostephanine as the preferred aporphine probe for conditions where broad-spectrum inflammatory mediator suppression is desired, including sepsis models, rheumatoid arthritis research, and neuroinflammatory paradigms. Researchers should explicitly require analytical certification distinguishing dehydrostephanine from (–)-stephanine, as co-occurrence in natural extracts poses a contamination risk that would confound potency interpretation [1].

Antimalarial Lead Identification: Prioritizing the 40 ng/mL Dehydroaporphine Chemotype

For antimalarial discovery programs, dehydrostephanine's IC50 of 40 ng/mL against Plasmodium falciparum—representing a 1.75-fold potency advantage over dehydrocrebanine (70 ng/mL)—makes it the most potent 6a,7-dehydroaporphine alkaloid identified from the Stephania genus [2]. Medicinal chemistry teams seeking to optimize the dehydroaporphine pharmacophore for antimalarial activity should use dehydrostephanine as the potency benchmark, with the 8-methoxy group on ring D identified as a critical potency-enhancing structural feature distinguishing it from dehydrocrebanine [2]. This application scenario is particularly relevant for programs targeting chloroquine-resistant P. falciparum strains, where novel chemotypes with sub-100 ng/mL potency warrant further investigation [2].

Dual Alpha-1/Alpha-2 Adrenoceptor Pharmacological Tool Compound

Dehydrostephanine is uniquely suited as a pharmacological tool for studying dual alpha-1/alpha-2 adrenoceptor engagement, given its confirmed binding to both subtypes (alpha-1 Ki = 4.7 × 10⁻⁷ mol/L; alpha-2 Ki = 1.25 × 10⁻⁶ mol/L) and functional alpha-2 blockade in isolated tissue (pA2 = 5.36) [3][4]. This dual profile distinguishes dehydrostephanine from the highly alpha-1-selective analogs l-stephanine (alpha-2/alpha-1 selectivity ratio = 357) and xylopine (ratio = 154), which are functionally silent at alpha-2 receptors [3][4]. Researchers investigating the therapeutic potential of balanced alpha-1/alpha-2 blockade—for applications in hypertension, vasospasm, or sympathetic nervous system disorders—should select dehydrostephanine as their aporphine probe of choice, as alternative Stephania alkaloids cannot address alpha-2-mediated endpoints [3][4].

Aporphine Structure-Activity Relationship Studies with a Dehydrogenated Scaffold Reference

For medicinal chemistry groups conducting SAR studies across the aporphine alkaloid family, dehydrostephanine serves as the essential dehydrogenated reference compound. Its confirmed antiarrhythmic activity in the CHCl3-induced VF model, combined with a structural framework defined by the 6a,7-double bond, 1,2-methylenedioxy ring A, and 8-methoxy ring D, provides a defined comparator for evaluating how dehydrogenation modifies both pharmacological activity and toxicity relative to tetrahydroaporphine congeners [5]. The well-characterized semisynthetic access route via I2 oxidation of (–)-stephanine further supports its use as a derivatization checkpoint in aporphine library generation, enabling systematic evaluation of the pharmacological consequences of 6a,7-bond saturation status [6].

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